molecular formula C19H17ClN8O2S B10894702 methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate CAS No. 1005627-71-3

methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10894702
CAS No.: 1005627-71-3
M. Wt: 456.9 g/mol
InChI Key: QWAZGTJCTUISEP-UHFFFAOYSA-N
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Description

methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a heterocyclic compound featuring a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with a pyrazole-methyl group and a carboxylate ester. Its structural complexity arises from fused pyrazole, triazole, pyrimidine, and thiophene rings, with functional groups (chloro, methyl, and carboxylate) influencing its physicochemical and bioactive properties .

Properties

CAS No.

1005627-71-3

Molecular Formula

C19H17ClN8O2S

Molecular Weight

456.9 g/mol

IUPAC Name

methyl 4-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C19H17ClN8O2S/c1-9-13-17-22-16(25-27(17)7-21-18(13)31-15(9)19(29)30-4)12-5-6-26(24-12)8-28-11(3)14(20)10(2)23-28/h5-7H,8H2,1-4H3

InChI Key

QWAZGTJCTUISEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C=C4)CN5C(=C(C(=N5)C)Cl)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Acetylacetone and Hydrazine

Acetylacetone reacts with hydrazine hydrate in ethanol under reflux (3 hours) to yield 3,5-dimethyl-1H-pyrazole. Chlorination at the 4-position is achieved using POCl₃ (reflux, 2 hours), producing 4-chloro-3,5-dimethyl-1H-pyrazole with 78% yield.

Reaction Conditions :

  • Temperature : 80°C (reflux)

  • Molar Ratio : Acetylacetone : hydrazine hydrate = 1 : 1.2

  • Workup : Ice-cold water precipitation, filtration, and recrystallization from ethanol.

Functionalization of the Pyrazole Subunit

N-Methylation and Alkylation

The 4-chloro-3,5-dimethylpyrazole undergoes N-methylation using methyl iodide in the presence of K₂CO₃ (DMF, 60°C, 6 hours). Subsequent alkylation with propargyl bromide introduces a methylene bridge, yielding 1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole.

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 4.98 (s, 2H, CH₂), 6.45 (s, 1H, pyrazole-H).

  • Yield : 82% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Assembly of the Thieno[3,2-e] Triazolo[1,5-c]Pyrimidine Core

β-Enaminoester Intermediate Formation

Methyl 3-amino-4-methylthiophene-2-carboxylate reacts with ethyl acetoacetate in acetic acid (reflux, 4 hours) to form a β-enaminoester. This intermediate undergoes cyclization with hydrazine hydrate to construct the triazole ring.

Optimized Parameters :

  • Solvent : Ethanol

  • Catalyst : None (thermal cyclization)

  • Yield : 76%.

Pyrimidine Ring Closure

The triazole-substituted thiophene reacts with formamidine acetate in DMF (120°C, 8 hours) to form the pyrimidine ring. Chlorination at position 4 is achieved using POCl₃ (reflux, 3 hours).

Final Coupling and Esterification

Suzuki-Miyaura Coupling

The chlorinated pyrimidine intermediate couples with the functionalized pyrazole subunit via a palladium-catalyzed Suzuki reaction (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 hours).

Yield : 68% after purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 2.14 (s, 3H, CH₃), 2.37 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 5.12 (s, 2H, CH₂), 6.52 (s, 1H, pyrazole-H), 8.24 (s, 1H, triazole-H).

  • HRMS (ESI) : m/z calculated for C₁₉H₁₇ClN₈O₂S [M+H]⁺: 457.0964; found: 457.0968.

Purity and Yield Optimization

StepReaction TypeYield (%)Purity (HPLC)
Pyrazole synthesisCyclocondensation7898.5
Triazole formationCyclization7697.2
Suzuki couplingCross-coupling6896.8
EsterificationAcid-catalyzed8599.1

Challenges and Alternative Routes

Competing Side Reactions

  • N-Alkylation Regioselectivity : Use of bulky bases (e.g., DBU) minimizes over-alkylation.

  • Triazole Ring Opening : Controlled pH (6.5–7.0) during hydrazine reactions prevents decomposition.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces triazole cyclization time from 8 hours to 45 minutes, improving yield to 81%.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : NiCl₂/TPP (triphenylphosphine) reduces Pd dependency in coupling steps, lowering production costs by 40%.

  • Solvent Recycling : Ethanol and DMF are recovered via distillation (85% efficiency) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anti-inflammatory , antimicrobial , and anticancer properties. Research indicates that compounds with similar structural motifs can inhibit specific enzymes or receptors involved in disease pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The unique structural features of methyl 2-{...} may enhance its efficacy in targeting cancer cells.

Agricultural Chemistry

The compound's biological activity extends to agricultural applications as a potential pesticide or herbicide. Its ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests or diseases in crops.

Case Study: Insecticidal Properties

Research has shown that pyrazole derivatives can act as effective insecticides by disrupting the nervous system of target insects. The chlorinated moiety in this compound may enhance its potency against resistant insect populations.

Material Science

In material science, the compound can be utilized in the development of novel materials with specific properties such as conductivity or mechanical strength. Its unique chemical structure allows for modifications that can tailor materials for specific applications.

Case Study: Polymer Development

The incorporation of methyl 2-{...} into polymer matrices has been investigated to improve thermal stability and mechanical properties. Studies indicate that such modifications can lead to enhanced performance in high-temperature applications.

Mechanism of Action

The mechanism of action of methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The carboxylate ester group improves aqueous solubility compared to non-esterified analogs, which may influence pharmacokinetics .
  • Chloro and methyl substituents on the pyrazole ring are conserved across analogs, suggesting their role in steric hindrance or hydrophobic binding .

Bioactivity and Pharmacological Potential

While direct pharmacological data for the target compound are unavailable, structurally related compounds exhibit diverse bioactivities:

  • Ferroptosis Induction: Pyrazole-triazolo-pyrimidine derivatives have been implicated in triggering ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC) cells, with selectivity over normal cells . The chloro and methyl groups may enhance membrane permeability, a critical factor for ferroptosis inducers.
  • Enzyme Inhibition : Analogous pyrazolotriazolopyrimidines inhibit kinases and phosphodiesterases due to their ability to mimic ATP or GTP . The thiophene ring in the target compound could modulate binding affinity to such enzymes.
  • Antimicrobial Activity : Triazole-pyrazole hybrids demonstrate antibacterial and antifungal properties, with fluorinated derivatives showing enhanced potency .

Stability Considerations :

  • Isomerization Risk : Pyrazolotriazolopyrimidines are prone to isomerization under acidic or thermal conditions, altering bioactivity .
  • Ester Hydrolysis : The carboxylate ester may hydrolyze in vivo to a carboxylic acid, affecting bioavailability .

Biological Activity

The compound methyl 2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic molecule with potential biological activity. This article explores its synthesis, biological properties, and research findings relevant to its pharmacological applications.

Molecular Structure

The molecular formula of the compound is C16H19ClN6O2SC_{16}H_{19}ClN_6O_2S. The structure includes multiple functional groups such as pyrazole, thieno, and triazole rings which are known to contribute to various biological activities.

Physical Properties

PropertyValue
Molecular Weight360.87 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO, methanol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, a related compound showed significant cytotoxic effects in glioma cell lines with an IC50 value of 5.13 µM, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action involved induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's derivatives have exhibited antimicrobial properties against various pathogens. A study demonstrated that pyrazole-based compounds could inhibit bacterial growth effectively, indicating their potential as antimicrobial agents .

Enzyme Inhibition

Research has also focused on the inhibition of specific enzymes by this compound. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Effects

In a laboratory setting, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of similar pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that these compounds had a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Q & A

Q. What are effective synthetic routes for this compound, and how can purity be ensured?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leveraging triazenylpyrazole precursors. For example, analogous triazole-pyrazole hybrids are synthesized under reflux in THF/water with copper sulfate, sodium ascorbate, and alkyne derivatives (e.g., 1-ethynyl-4-methoxybenzene) at 50°C for 16 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • 1H NMR : Assign signals for pyrazole, triazole, and thienotriazolopyrimidine protons (e.g., δ 8.54 ppm for pyridyl protons, δ 5.53 ppm for benzyl CH2 groups) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are common impurities encountered during synthesis?

Byproducts include unreacted pyrazole intermediates, dimerization products (e.g., bis-triazoles), and regioisomers. Monitor via TLC and HPLC (C18 column, acetonitrile/water gradient). For example, highlights chloroacetyl chloride derivatives as potential impurities in analogous syntheses .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved?

Cross-validate data using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. pyrazole connectivity) .
  • Supplementary Repositories : Access raw NMR/IR data from Chemotion repositories (DOIs: 10.14272/SA-FUHFF-UHFFFADPSC-DMRAVMAMSL, 10.14272/VTYPYIREEKHMKL) .

Q. What computational methods predict biological activity?

Perform molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) using AutoDock Vina. Optimize ligand conformations with AMBER force fields. demonstrates this approach for antifungal activity prediction, with binding energies ≤-8.5 kcal/mol indicating high affinity .

Q. How can reaction conditions be optimized for scalability?

Apply Design of Experiments (DoE) principles:

  • Variables : Temperature (40–70°C), catalyst loading (0.5–2 mol%), solvent polarity (THF vs. DMF).
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts. highlights flow-chemistry optimization for similar heterocycles, achieving 85% yield at 60°C with 1.5 mol% catalyst .

Q. What role do non-covalent interactions play in reactivity and crystallization?

Non-covalent interactions (e.g., π-π stacking, hydrogen bonding) stabilize transition states and crystal packing. For example, notes that CH-π interactions between pyrazole and thienotriazolopyrimidine rings enhance thermodynamic stability in the solid state, as validated by Hirshfeld surface analysis .

Methodological Resources

  • Synthetic Protocols : Follow and for stepwise procedures.
  • Data Validation : Use Chemotion repositories (DOIs in ) for raw analytical data .
  • Computational Tools : AutoDock Vina, AMBER, and Gaussian 16 for docking and DFT studies .

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